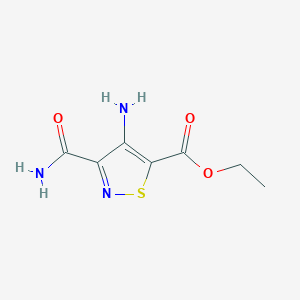

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Description

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate (CAS 54968-74-0) is an isothiazole derivative featuring an aminocarbonyl (-CONH₂) group at position 3 and an ethyl ester (-COOEt) at position 3.

Properties

IUPAC Name |

ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c1-2-13-7(12)5-3(8)4(6(9)11)10-14-5/h2,8H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOLRWLXDGELQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NS1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357699 | |

| Record name | ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54968-74-0 | |

| Record name | ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

General Synthetic Strategy

The synthesis generally involves:

- Formation of the isothiazole ring system via cyclization reactions.

- Introduction of amino and aminocarbonyl groups at specific ring positions.

- Installation of the ethyl carboxylate group either through esterification or by using ester-containing precursors.

Key Synthetic Routes and Reaction Conditions

Cyclization of Substituted Thiazole Precursors

One established approach is the cyclization of substituted thiazole precursors bearing appropriate amino and carbonyl functionalities. For example, the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with bases such as potassium carbonate in mixed solvents (methanol and water) under controlled temperatures can facilitate ring closure and functional group installation.

Reaction of Amino Ester Precursors with Sulfur and Nitrogen Sources

Another method involves the condensation of amino ester derivatives (e.g., ethyl 3-amino-2-methylpropanoate) with elemental sulfur and nitrogen sources under basic conditions (e.g., sodium hydroxide) in solvents like ethanol. Heating the reaction mixture promotes cyclization, forming the isothiazole ring with the desired substituents.

Use of Carboxylic Acid Salts and Halogenated Intermediates

Processes involving halogenated thiazole intermediates (e.g., 2-chloro-5-chloromethylthiazole) reacting with carboxylic acid salts (such as sodium or potassium formate) in the presence of phase transfer catalysts have been reported. These reactions occur at temperatures between 25°C and 120°C and produce esters that can be hydrolyzed and further transformed into hydroxymethylthiazoles, which serve as intermediates for subsequent functionalization steps.

Detailed Reaction Conditions and Catalysts

Purification and Characterization

- Purification : Recrystallization from polar solvents (ethanol/water mixtures) or chromatographic methods are used to obtain high-purity products.

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography confirm structural integrity and purity.

Research Findings and Optimization Insights

- Phase transfer catalysis significantly improves the efficiency of ester formation steps from halogenated thiazole intermediates.

- Base choice and solvent polarity critically influence the yield and selectivity of cyclization reactions forming the isothiazole ring.

- Continuous flow reactors have been suggested for industrial scale-up to enhance mixing, heat transfer, and consistent product quality.

- Hydrolysis and dechlorination steps require careful control of conditions to avoid side reactions and maximize intermediate yields.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenated thiazole + carboxylic acid salt | 2-chloro-5-chloromethylthiazole, sodium formate | Phase transfer catalyst, aqueous base | 25–120°C, 8+ hr | High selectivity, scalable | Multi-step, requires careful hydrolysis and dechlorination |

| Amino ester + sulfur + base | Ethyl 3-amino-2-methylpropanoate, sulfur, NaOH | Ethanol, reflux | Direct ring formation, fewer steps | Moderate yields, requires heating | |

| Substituted thiazole cyclization | Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate | K2CO3, MeOH/H2O | Mild heating | Good functional group tolerance | Requires precursor synthesis |

Chemical Reactions Analysis

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : It serves as a versatile building block in organic synthesis, facilitating the development of complex molecules, especially in pharmaceutical and agrochemical research.

2. Biology

- Biochemical Assays : The compound is utilized in various biochemical assays to study enzyme inhibition and protein interactions. Its structure allows it to interact with specific biological targets, enhancing its utility in research.

3. Medicine

- Therapeutic Development : Research indicates that Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate may inhibit bacterial efflux pumps, which are mechanisms that bacteria use to expel antibiotics. This property positions it as a candidate for enhancing antibiotic efficacy against resistant strains.

Case Studies

Several studies have highlighted the potential applications of this compound:

-

Antibiotic Resistance Research :

- A study demonstrated that this compound effectively inhibited efflux pumps in certain bacteria, leading to increased susceptibility to antibiotics. This finding suggests its potential role in developing new treatments for antibiotic-resistant infections.

-

Pharmaceutical Development :

- Research focusing on the compound's interaction with various enzymes revealed its potential as a lead compound for designing new therapeutic agents targeting specific diseases. The unique structural features contribute to its bioactivity, making it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazole ring in the compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the amino and carbonyl groups in the compound can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Core Heterocycle Variations

- Isothiazole vs. Thiazole/Thieno-isothiazole: Ethyl 2-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate () incorporates a fused thieno-isothiazole ring, enhancing planarity and conjugation for dye applications (λmax ~450–500 nm). In contrast, the target compound’s simpler isothiazole core may prioritize solubility and synthetic accessibility . Thiazole derivatives like Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate () replace the isothiazole’s sulfur-nitrogen adjacency with a sulfur-carbon-nitrogen arrangement, altering electronic properties and reactivity .

Substituent Effects

- Aminocarbonyl (-CONH₂) vs. In contrast, arylazo groups (e.g., Ethyl 3-arylazo-4-phenylthieno-isothiazole-5-carboxylate, ) enable π-conjugation for visible-light absorption, making them suitable as disperse dyes .

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro () and chlorophenyl () substituents increase electrophilicity, favoring reactivity in nucleophilic substitutions. The aminocarbonyl group, being electron-donating, may stabilize resonance structures, affecting redox properties .

Isoxazole Derivatives

- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate () replaces isothiazole’s sulfur with oxygen, reducing ring aromaticity and altering dipole moments. This impacts solubility and metabolic stability, with isoxazoles often prioritized in photochromic and pharmaceutical applications .

Physicochemical Properties

Biological Activity

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate (CAS Number: 54968-74-0) is a compound with a unique isothiazole ring structure that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₉N₃O₃S

- Molecular Weight : 215.23 g/mol

- Functional Groups : Contains an amino group, a carboxylate group, and an isothiazole ring.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly metalloenzymes, by forming stable complexes with metal ions. This interaction can disrupt enzyme activity, leading to altered metabolic pathways in target organisms.

- Bacterial Efflux Pump Inhibition : Research indicates that this compound may inhibit bacterial efflux pumps, which are responsible for expelling antibiotics from bacterial cells. By blocking these pumps, this compound enhances the effectiveness of existing antibiotics against resistant bacterial strains.

- Protein Interactions : The amino and carbonyl groups within the compound can participate in hydrogen bonding and other interactions with proteins, influencing their structure and function.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : It has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. Studies have suggested its potential role in combating antibiotic resistance by enhancing the efficacy of traditional antibiotics .

- Anticancer Potential : Preliminary studies indicate that derivatives of isothiazole compounds may exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored further in cancer research .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

-

In vitro Studies on Bacterial Strains :

- A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli.

- Results indicated a significant reduction in bacterial growth when treated with the compound, particularly in combination with common antibiotics.

- Structure-Activity Relationship (SAR) Analysis :

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique features among compounds related to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Amino-5-thiazolecarboxylic acid | Structure | Used in antibiotic synthesis; contains a thiazole ring. |

| 2-Amino-4-methylthiazole | Structure | Increased lipophilicity; used in drug design. |

| Ethyl 5-amino-3-methylisothiazole-4-carboxylate | Structure | Exhibits strong antiviral activity. |

| This compound | Structure | Potential inhibitor of bacterial efflux pumps; unique bioactivity profile. |

Q & A

Q. Why do synthetic yields vary in literature reports, and how can reproducibility be improved?

- Methodological Answer : Variations arise from solvent purity (e.g., anhydrous DCM), catalyst aging, or moisture exposure. Reproducibility requires strict anhydrous conditions (Schlenk line) and in-situ monitoring (TLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.